P2Y14 Receptor Agonist Potency
In a stable HEK293 cell line expressing recombinant human P2Y14 receptor and Gα16, UDP-galactose exhibited an EC50 of 124 ± 17 nM, demonstrating intermediate potency relative to the most potent endogenous agonist UDP-glucose (EC50 80 ± 31 nM) and substantially higher potency than UDP-glucuronic acid (EC50 370 ± 33 nM) and UDP-N-acetylglucosamine (EC50 710 ± 27 nM) [1]. This rank order of agonist activity is reproducible and essential for studies of P2Y14-mediated signaling pathways.
| Evidence Dimension | Agonist potency (EC50) |
|---|---|
| Target Compound Data | 124 ± 17 nM |
| Comparator Or Baseline | UDP-glucose: 80 ± 31 nM; UDP-glucuronic acid: 370 ± 33 nM; UDP-N-acetylglucosamine: 710 ± 27 nM |
| Quantified Difference | UDP-galactose is 1.55-fold less potent than UDP-glucose, 2.98-fold more potent than UDP-glucuronic acid, and 5.73-fold more potent than UDP-N-acetylglucosamine |
| Conditions | HEK293 cells stably expressing recombinant human P2Y14 receptor and Gα16; intracellular calcium mobilization assay |
Why This Matters
This quantitative rank order enables precise selection of the appropriate nucleotide sugar for P2Y14 receptor pharmacology studies, where UDP-galactose provides a defined intermediate activity window distinct from both the full agonist UDP-glucose and the weak agonists UDP-glucuronic acid and UDP-GlcNAc.
- [1] Chambers JK, et al. Pharmacological characterization of the human P2Y14 receptor. Pharmacol Rev. 2006; 58(3): 281-341. View Source
